

Fundamental Properties and Identification of Styrene

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Compound of Interest

Compound Name: **Styrene**

Cat. No.: **B011656**

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Styrene, known systematically as ethenylbenzene, is an aromatic hydrocarbon that serves as a critical monomer for the synthesis of numerous polymers and plastics, most notably **polystyrene**.^{[1][2][3][4]} Its chemical structure consists of a vinyl group ($-\text{CH}=\text{CH}_2$) attached to a benzene ring.^{[2][3][5][6]} This unique combination of an aromatic ring and a reactive double bond dictates its chemical behavior and utility.

The empirical formula of **styrene**, C_8H_8 , was first determined in 1845 by chemists August Wilhelm von Hofmann and John Buddle Blyth.^[7] This formula represents the simplest whole-number ratio of atoms in the molecule. The molecular formula, which is identical to the empirical formula in this case, specifies the exact number of atoms of each element in a single molecule of **styrene**.

The molecular weight of a compound is a critical parameter in both research and industrial applications, essential for stoichiometric calculations, analytical characterization, and process design. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.^[8] For **styrene** (C_8H_8), this calculation is based on 8 carbon atoms and 8 hydrogen atoms.

Table 1: Core Identifiers and Physicochemical Properties of Styrene

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈	[2][5][9][10]
Molecular Weight	104.15 g/mol (approx.)	[3][5][8][9][11]
Calculated Molar Mass	104.14912 g/mol	[8]
IUPAC Name	Ethenylbenzene	[1][3][11][12]
Common Synonyms	Vinylbenzene, Phenylethene	[1][9][10]
CAS Registry Number	100-42-5	[5][7][9][10]
Appearance	Colorless, oily liquid	[2][4][5][11]
Odor	Sweet, aromatic	[3][4][5]
Density	0.909 g/cm ³ (at 20°C)	[3][5][11]
Boiling Point	145 °C	[3][6][11][13]
Melting Point	-30.6 °C	[5][6][13][14]
Solubility	Slightly soluble in water; miscible with organic solvents	[2][5][14]

Analytical Verification of Molecular Weight and Formula

To ensure the identity and purity of a chemical substance like **styrene**, its molecular formula and weight must be confirmed through rigorous analytical techniques. The following sections detail the principles and protocols for the primary methods used in this verification process.

Mass Spectrometry for Molecular Weight Determination

Expertise & Experience: Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For **styrene**, Electron Ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, which typically dislodges one electron to form a radical cation (M⁺•), known as the molecular ion. The

m/z value of this molecular ion directly corresponds to the molecular weight of the compound. The choice of EI is deliberate; its high energy ensures ionization, though it often leads to fragmentation, which provides additional structural information.

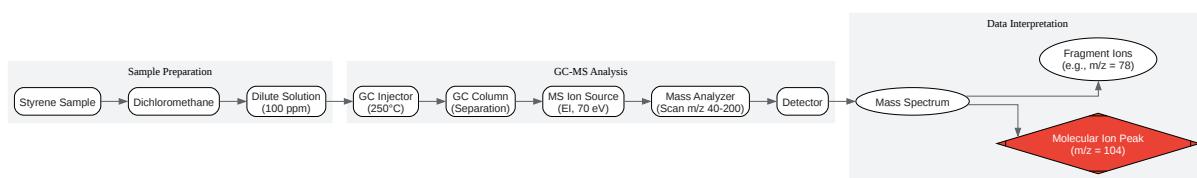
Experimental Protocol: Molecular Weight Determination by GC-MS

This protocol describes the use of Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), a standard method for analyzing volatile compounds like **styrene**.^{[6][15]}

- Sample Preparation: Prepare a dilute solution of the **styrene** sample (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane or hexane.
- GC-MS System Configuration:
 - GC Inlet: Set to 250°C, split mode (e.g., 50:1 split ratio).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - GC Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
 - MS Interface: Set transfer line temperature to 280°C.
 - Ion Source: Electron Ionization (EI) at 70 eV, source temperature at 230°C.
 - Mass Analyzer: Scan range from m/z 40 to 200.
- Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The GC will separate **styrene** from any impurities.
- Data Interpretation:
 - Identify the peak corresponding to **styrene** in the total ion chromatogram (TIC).
 - Examine the mass spectrum for this peak. The molecular ion ($M^{+}\bullet$) for **styrene** will appear at an m/z of 104. This peak confirms the molecular weight.^[16]

- Observe characteristic fragment ions (e.g., m/z 78 from the loss of the vinyl group) to further confirm the structure.

Trustworthiness: The protocol is self-validating through the use of a calibrated mass spectrometer and comparison of the resulting fragmentation pattern with established spectral libraries (e.g., NIST). The chromatographic separation also ensures that the mass spectrum is derived from a pure compound, preventing misinterpretation due to contaminants.



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Caption: Workflow for Molecular Weight Determination of **Styrene** using GC-MS.

Elemental Analysis for Empirical Formula Confirmation

Expertise & Experience: Elemental Analysis (EA) provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula. For an unknown hydrocarbon, EA is the foundational step to establish its elemental composition. The technique relies on the complete combustion of a precisely weighed sample. The resulting combustion gases (CO_2 , H_2O) are quantitatively measured, and from these measurements, the percentages of carbon and hydrogen in the original sample are calculated.

Experimental Protocol: Combustion Analysis of **Styrene**

- Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector responses.
- Sample Preparation: Accurately weigh approximately 2-3 mg of the purified **styrene** sample into a tin capsule.
- Combustion: Place the capsule into the autosampler. The instrument will drop the sample into a high-temperature (approx. 900-1000°C) combustion furnace in the presence of excess oxygen.
- Analysis: The combustion products (CO₂ and H₂O) are swept by a helium carrier gas through a reduction furnace and then through a series of traps or a gas chromatography column to separate them. The amount of each gas is measured by a thermal conductivity detector (TCD).
- Calculation of Composition:
 - The instrument's software calculates the mass percentages of Carbon (%C) and Hydrogen (%H).
 - For C₈H₈ (Molar Mass = 104.15 g/mol):
 - Theoretical %C = $(8 * 12.011 / 104.15) * 100 = 92.26\%$
 - Theoretical %H = $(8 * 1.008 / 104.15) * 100 = 7.74\%$
- Empirical Formula Derivation:
 - Convert mass percentages to molar ratios:
 - Moles C = $92.26 / 12.011 = 7.68$
 - Moles H = $7.74 / 1.008 = 7.68$
 - Divide by the smallest molar value to get the simplest ratio:
 - C: $7.68 / 7.68 = 1$

- H: $7.68 / 7.68 = 1$
- The resulting empirical formula is CH.
- Molecular Formula Determination: Compare the mass of the empirical formula ($CH \approx 13.02$ g/mol) with the molecular weight determined by MS (104.15 g/mol). The ratio is $104.15 / 13.02 \approx 8$. Therefore, the molecular formula is $(CH)_8$ or C_8H_8 .

Trustworthiness: The use of certified standards for calibration ensures the quantitative accuracy of the measurement. The combination of EA (providing the empirical formula) and MS (providing the molecular weight) offers a cross-validating system to definitively determine the molecular formula.

Spectroscopic Confirmation of the Styrene Structure

While MS and EA confirm the molecular weight and formula, they do not distinguish between structural isomers. Spectroscopic techniques like FTIR and NMR are essential to confirm that a C_8H_8 sample is indeed ethenylbenzene.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For **styrene**, the key is to identify vibrations characteristic of both the mono-substituted benzene ring and the vinyl group. The disappearance of the vinyl group's C=C stretching peak upon polymerization is a classic diagnostic tool.[13][17]

- C-H Stretches: Aromatic C-H stretches appear just above 3000 cm^{-1} , while alkene C-H stretches are also in this region. Saturated C-H stretches (if present) would be below 3000 cm^{-1} . **Polystyrene**, the polymer, will show both aromatic C-H ($>3000\text{ cm}^{-1}$) and saturated C-H ($<3000\text{ cm}^{-1}$) stretches from its backbone.[14]
- C=C Stretches: The vinyl C=C double bond gives a characteristic absorption peak around 1630 cm^{-1} .[17] Aromatic C=C stretches appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.[11]

- Out-of-Plane Bending: Strong peaks around 990 cm^{-1} and 910 cm^{-1} are characteristic of the vinyl group, while a strong peak around $700\text{-}780\text{ cm}^{-1}$ indicates mono-substitution on the benzene ring.[11][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ^1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum of **styrene** is highly characteristic and allows for unambiguous identification.

- Aromatic Protons (7.2-7.4 ppm): The five protons on the benzene ring typically appear as a complex multiplet in this region.
- Vinyl Protons (5.2-6.8 ppm): The three protons of the vinyl group are distinct and coupled to each other, creating a complex splitting pattern. The proton on the carbon attached to the ring (often labeled H_a) appears around 6.7 ppm. The two terminal protons (H_e and H_e) appear at lower chemical shifts, around 5.2 and 5.8 ppm. The specific splitting pattern (a doublet of doublets for each) confirms their connectivity.

By integrating the signal areas, the ratio of aromatic protons to vinyl protons should be 5:3, confirming the C_8H_8 structure.

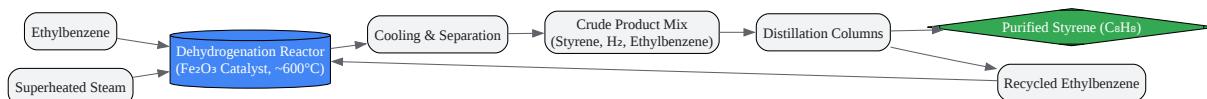
Caption: Chemical Structure of **Styrene** (C_8H_8).

Industrial Context: Synthesis and Polymerization

A comprehensive understanding of **styrene**'s molecular properties is fundamental to its primary industrial applications: synthesis and polymerization.

Industrial Synthesis

The vast majority of commercial **styrene** is produced via the catalytic dehydrogenation of ethylbenzene.[1][9] This process is highly endothermic and is typically carried out at high temperatures (around 600°C) using superheated steam over an iron(III) oxide-based catalyst.[1][3][9] The steam serves multiple purposes: it supplies the heat for the reaction, lowers the partial pressure of the reactants to shift the equilibrium towards the products, and cleans the catalyst by reacting with deposited carbon.[9]

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Caption: Simplified workflow for the industrial synthesis of **styrene**.

Polymerization

Styrene's most significant chemical property is its ability to polymerize. The vinyl group's double bond can be broken to form long polymer chains, creating **polystyrene**. This is typically achieved via a free-radical polymerization mechanism, which involves three key steps: initiation, propagation, and termination.[2][10] An initiator (like benzoyl peroxide) creates a free radical, which attacks the **styrene** monomer's double bond, initiating a chain reaction where thousands of monomer units are added.[2][10]

The precise molecular weight of the **styrene** monomer is critical for controlling the stoichiometry of polymerization reactions and predicting the properties of the resulting polymer.

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